2-(2,5-Difluorophenyl)-4-fluorobenzoic acid
Description
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with fluorine atoms at positions 2 and 5 on the phenyl ring and an additional fluorine at position 4 of the benzoic acid moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which can enhance metabolic stability, acidity, and bioavailability compared to non-fluorinated analogs . Its structural complexity arises from the regioselective placement of fluorine atoms, which influences electronic effects, steric interactions, and intermolecular bonding.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(15)2-4-12(11)16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPXROHMDSDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681217 | |
| Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182432-89-8 | |
| Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,5-difluorophenylacetic acid with appropriate fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperatures and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules . This can result in the modulation of biological processes and pathways, making it a valuable tool in research .
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)benzoic Acid
This positional isomer features the 2,5-difluorophenyl group attached to the benzoic acid at position 3 instead of position 2.
3,4-Difluorobenzoic Acid and 3,5-Difluorobenzoic Acid
These isomers () lack the difluorophenyl side chain but exhibit fluorine substitution directly on the benzoic acid ring. 3,5-Difluorobenzoic acid, with symmetrical fluorine placement, displays higher melting points and crystallinity due to enhanced symmetry-driven packing efficiency. In contrast, 3,4-difluorobenzoic acid may exhibit greater solubility in polar solvents owing to asymmetric charge distribution .
Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives
Halogen-Substituted Analogs
2-(2,5-Dichlorophenyl)-4-fluorobenzoic Acid
Replacing fluorine with chlorine at the phenyl ring () introduces stronger electron-withdrawing effects, increasing acidity (lower pKa) compared to the target compound. However, the larger van der Waals radius of chlorine may reduce solubility in hydrophobic environments and increase steric hindrance in biological interactions .
4-Chloro-2,5-difluorobenzoic Acid
This mixed halogen analog () combines chlorine at position 4 with fluorines at 2 and 3. However, the reduced electronegativity gradient compared to all-fluorine substitution may diminish metabolic stability .
Table 2: Halogen-Substituted Analogs and Properties
Functional Group Variants
4-(2,5-Difluorophenyl)butanoic Acid
This compound () replaces the benzoic acid with a butanoic acid chain. The longer alkyl chain increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The absence of aromatic conjugation diminishes electronic effects on acidity .
2-(2,6-Difluorophenyl)acetic Acid
However, the shorter chain limits resonance stabilization, resulting in weaker acidity compared to the target compound .
Biological Activity
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 250.19 g/mol
- IUPAC Name : this compound
The presence of multiple fluorine atoms contributes to its lipophilicity and potentially enhances its biological activity by affecting the compound's interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced antimicrobial properties. A study focusing on similar derivatives revealed that fluorinated benzoic acids demonstrated significant activity against various bacterial strains. The introduction of fluorine atoms can increase the hydrophobic character of the molecule, potentially leading to improved membrane penetration and increased efficacy against microbial cells .
Anticancer Properties
Several studies have investigated the anticancer potential of fluorinated benzoic acids. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : The IC50 values for this compound were found to be significantly lower than those for non-fluorinated analogs, indicating higher potency.
- Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells upon treatment with the compound.
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for understanding its therapeutic potential. Studies suggest that fluorinated compounds typically exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. For example:
| Property | Non-Fluorinated Analog | This compound |
|---|---|---|
| LogP | 1.5 | 2.4 |
| Bioavailability | Moderate | High |
| Metabolism | Hepatic | Reduced hepatic metabolism |
The increased lipophilicity (higher LogP) suggests better membrane permeability and potential for higher bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
